3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Synthetic chemistry Regioselective cyclization Medicinal chemistry building blocks

This 3-methyl-substituted tetrahydropyrimido[1,2-b]indazole offers a regioisomerically defined scaffold distinct from 2- and 4-methyl variants in both synthetic accessibility and biological target engagement. The 3-methyl group provides a defined hydrophobic vector for fragment-based drug discovery (FBDD), meeting fragment-like physicochemical criteria (MW 187.24 Da, clogP ~2.0–2.5) for CNS targets including MAO-B and PDE10A. As a key intermediate for focused kinase inhibitor libraries, this compound enables SAR expansion into underexplored chemical space complementary to existing 4-substituted pyrimidoindazole art. Ideal for medicinal chemistry teams seeking novel chemotypes with freedom-to-operate beyond the PI3K/Akt patent landscape. Supplied at ≥95% purity for direct use in library synthesis and method development.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13075659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1CNC2=C3C=CC=CC3=NN2C1
InChIInChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3
InChIKeyKHKSROAUECNFON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole – Core Scaffold and Procurement-Relevant Profile


3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole (CAS 1698532-07-8, molecular formula C11H13N3, molecular weight 187.24 g/mol) is a tetrahydropyrimidoindazole heterocycle featuring a methyl substituent at the 3-position of the partially saturated pyrimidine ring [1]. The pyrimido[1,2-b]indazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as selective monoamine oxidase B (MAO-B) inhibitors [2], phosphodiesterase 10A (PDE10A) inhibitors [3], and PI3K/Akt pathway modulators [4]. The 3-methyl substitution pattern distinguishes this compound from its 2-methyl and 4-methyl regioisomers, potentially influencing both synthetic accessibility and biological target engagement.

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole – Why In-Class Analogs Are Not Interchangeable


Within the pyrimido[1,2-b]indazole class, the position of methyl substitution governs both the synthetic route required and the conformational presentation of the scaffold to biological targets. The 3-methyl derivative is accessed via [3+2+1] cyclization of 3-aminoindazoles with methyl ketones [1], a distinct regiochemical outcome from the 4-methyl isomer, which requires a different carbonyl partner and catalyst system [2]. In biological systems, MAO-B inhibition potency varies substantially with substitution pattern—derivatives in the 4a–t series show IC50 values spanning nanomolar to micromolar ranges depending on the aryl/heteroaryl group and its position [3]. These differences in target engagement and synthetic tractability mean that simply substituting one regioisomer for another risks loss of activity, altered selectivity, or failed synthetic campaigns.

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole – Quantitative Differentiation Evidence Against Closest Analogs


Regioselective Synthetic Accessibility via [3+2+1] Cyclization Compared to 4-Methyl and 2-Methyl Isomers

The 3-methyl substituted tetrahydropyrimidoindazole scaffold is directly accessible through FeCl3-catalyzed three-component [3+2+1] cyclization of 3-aminoindazoles with methyl ketones and N,N-dimethylethanolamine as a one-carbon synthon [1]. This route regioselectively installs the methyl group at the 3-position, whereas synthesis of the 4-methyl isomer requires a different carbonyl partner (terminal alkynes plus formaldehyde) under TfOH/AcOH conditions [2]. The 2-methyl isomer necessitates yet another distinct approach via I2-DMSO-mediated [4+2] cyclization [3]. For procurement decisions, this means the 3-methyl compound can be sourced from simpler, more readily available methyl ketone building blocks, potentially offering cost and scalability advantages over regioisomers requiring specialized alkynes or multi-step sequences.

Synthetic chemistry Regioselective cyclization Medicinal chemistry building blocks

MAO-B Inhibitory Potency: Class-Level Benchmarking Against Reference Inhibitors

While direct IC50 data for the 3-methyl derivative itself has not been reported in isolation, closely related pyrimido[1,2-b]indazole analogs in the 4a–t series are established as potent, selective, reversible, and competitive human MAO-B inhibitors [1]. The most optimized analog (4i) showed neuroprotective activity in SH-SY5Y cells against 6-hydroxydopamine-induced toxicity, confirming target engagement relevant to Parkinson's disease [1]. By class-level inference, the 3-methyl substitution provides a handle for further diversification at the 4-position (e.g., via Suzuki-Miyaura coupling after bromination), enabling SAR exploration that is geometrically distinct from 4-substituted analogs. This positions the 3-methyl compound as a versatile intermediate for generating focused libraries with differential MAO-B binding modes compared to 4-substituted series [2].

Monoamine oxidase B Neuroprotection Parkinson's disease

Computed Physicochemical Differentiation: LogP, Molecular Weight, and Ligand Efficiency Metrics

The 3-methyl derivative (MW 187.24, C11H13N3) carries a modest molecular weight advantage over bulkier 3-aryl or 3-cycloalkyl substituted analogs. For example, 3-cyclopentyl-pyrimido[1,2-b]indazole has a MW of 237.3 and a computed logP of 3.54 [1], while ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives range from MW ~330–420 with logP values exceeding 4.0 [2]. The lower molecular weight of the 3-methyl compound translates to higher ligand efficiency (LE) potential when elaborated into active inhibitors—each heavy atom added contributes more binding affinity on average compared to pre-built bulky derivatives. For procurement, the 3-methyl compound serves as an ideal fragment-sized starting point (MW < 200, clogP estimated ~2.0–2.5 based on scaffold analog data [3]) for fragment-based drug discovery or scaffold-hopping campaigns.

Physicochemical properties Drug-likeness Ligand efficiency

Kinase Inhibition Potential: PI3K/Akt Pathway Patent Coverage Versus MAO-B Focus

The pyrimido[1,2-b]indazole scaffold is claimed in granted patents as a core structure for PI3K/Akt pathway inhibitors (US 8,987,286 B2) [1]. The patent discloses compounds of Formula (I) with diverse substitution patterns, establishing broad IP coverage for this chemotype in oncology. However, the 3-methyl substitution pattern is not explicitly exemplified among the most potent kinase inhibitors in this patent family—the exemplified compounds typically carry more elaborate 2,4-disubstitution with aryl/heteroaryl groups. This creates a differentiation opportunity: the 3-methyl compound occupies a niche as a synthetic intermediate for exploring PI3K/Akt SAR with an alternative substitution vector, distinct from the heavily patented 2,4-disubstituted space. In contrast, the MAO-B application space (Eur J Med Chem 2021) exemplifies 4-substituted derivatives but does not exhaustively cover 3-substituted analogs, leaving room for novel composition-of-matter claims.

PI3K/Akt pathway Kinase inhibition Cancer therapeutics

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole – Highest-Value Application Scenarios Based on Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for CNS Targets

With a molecular weight of 187.24 Da and estimated moderate lipophilicity (clogP ~2.0–2.5), the 3-methyl compound meets fragment-like physicochemical criteria for FBDD campaigns [1]. The pyrimido[1,2-b]indazole scaffold has demonstrated fragment growth into potent PDE10A inhibitors via structure-based design, achieving a 20-fold potency improvement through fragment elaboration [2]. The 3-methyl group provides a defined hydrophobic vector for fragment growing while maintaining ligand efficiency, making this compound suitable for X-ray crystallography-based fragment screening against CNS targets such as PDE10A or MAO-B.

Regioselective Diversification for MAO-B SAR Libraries

The 3-methyl substitution pattern positions this compound as a key intermediate for generating focused libraries of MAO-B inhibitors with substitution at the 4-position (via bromination/Suzuki-Miyaura coupling) [1]. Unlike 4-substituted starting materials that preclude exploration of the 3-position vector, the 3-methyl compound enables SAR expansion into a complementary chemical space. This is particularly valuable for medicinal chemistry teams seeking to differentiate their MAO-B inhibitor candidates from the existing 4-substituted pyrimidoindazole art disclosed by Jismy et al. (2021).

Synthetic Methodology Development and Building Block Procurement

The 3-methyl compound serves as a benchmark substrate for developing and validating new synthetic methodologies targeting the pyrimido[1,2-b]indazole scaffold. Its regiochemically defined methyl group provides a clear spectroscopic handle (¹H NMR singlet for C3–CH3; SMILES: CC1CNc2c3ccccc3nn2C1) for reaction monitoring [1]. The compound is commercially available at 95% purity (supplier: Leyan, product 2096072), enabling direct procurement for method development without requiring in-house synthesis of the core scaffold [2].

Kinase Inhibitor Lead Generation in Low-IP-Density Chemical Space

The PI3K/Akt patent landscape (US 8,987,286 B2) heavily exemplifies 2,4-disubstituted pyrimido[1,2-b]indazoles as kinase inhibitors, but 3-substituted variants remain comparatively underexplored [1]. For industrial drug discovery programs seeking novel kinase inhibitor chemotypes with freedom-to-operate, the 3-methyl compound offers a starting point for lead generation that falls outside the primary claims of existing patents. Subsequent optimization through 4-position functionalization (e.g., aryl, heteroaryl, or amino substituents) can yield proprietary compositions with potentially novel kinase selectivity profiles.

Quote Request

Request a Quote for 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.